1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine
Description
1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a cyclohexylmethyl substituent at the 1-position of the triazole ring and an amino group at the 3-position. The cyclohexylmethyl group introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and biological activity compared to simpler triazole derivatives. The parent compound, 3-amino-1H-1,2,4-triazole (Amizol), is water-soluble (280 g/L at 25°C) and has a melting point of 159°C . Substitution with the cyclohexylmethyl group likely reduces aqueous solubility but enhances membrane permeability, making it more suitable for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,10,12) |
InChI Key |
DUGAYFFKDCYGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Industrial production methods may involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial in achieving efficient synthesis.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies investigating its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine and related triazole derivatives:
Key Observations:
- Lipophilicity: The cyclohexylmethyl group significantly increases lipophilicity compared to halogenated benzyl substituents, which may enhance blood-brain barrier penetration or material stability in nonpolar environments.
- Solubility: Aromatic halogenated derivatives (e.g., 2-chlorobenzyl) retain moderate solubility due to polarizable halogen atoms, whereas the cyclohexylmethyl derivative is likely less water-soluble.
- Steric Effects: Bulkier substituents like 3,4-dichlorobenzyl or cyclohexylmethyl may hinder interactions with biological targets compared to smaller groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
